

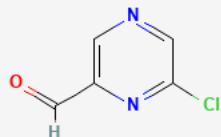
Spectroscopic Profile of 6-Chloropyrazine-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloropyrazine-2-carbaldehyde

Cat. No.: B1280605


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **6-Chloropyrazine-2-carbaldehyde**. Due to the limited availability of specific experimental data in public databases, this guide presents a combination of predicted values and data from analogous compounds to offer a robust profile for this molecule. The information herein is intended to support research and development activities by providing key spectroscopic characteristics and methodologies.

Molecular Structure and Properties

- IUPAC Name: **6-chloropyrazine-2-carbaldehyde**
- Synonyms: 5-Chloropyrazine-2-carbaldehyde
- CAS Number: 874114-34-8
- Molecular Formula: C₅H₃ClN₂O
- Molecular Weight: 142.54 g/mol

- Structure:

Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for **6-Chloropyrazine-2-carbaldehyde** based on analysis of similar chemical structures and computational predictions.

¹H NMR Spectroscopy Data (Predicted)

- Solvent: CDCl₃
- Frequency: 400 MHz

Chemical Shift (δ) (ppm)	Multiplicity	Assignment
~9.9 - 10.1	Singlet (s)	Aldehyde (CHO)
~8.8 - 9.0	Singlet (s)	Pyrazine H
~8.6 - 8.8	Singlet (s)	Pyrazine H

¹³C NMR Spectroscopy Data (Predicted)

- Solvent: CDCl₃
- Frequency: 100 MHz

Chemical Shift (δ) (ppm)	Assignment
~190 - 195	Aldehyde Carbonyl (C=O)
~150 - 155	Pyrazine Carbon (C-Cl)
~145 - 150	Pyrazine Carbon
~140 - 145	Pyrazine Carbon
~135 - 140	Pyrazine Carbon

Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm^{-1})	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H Stretch
~2850, ~2750	Medium	Aldehyde C-H Stretch (Fermi Doublet)
~1710 - 1690	Strong	Carbonyl (C=O) Stretch
~1600 - 1450	Medium	Pyrazine Ring C=C and C=N Stretch
~1100 - 1000	Medium	C-Cl Stretch

Mass Spectrometry (MS) Data (Predicted)

- Ionization Mode: Electron Ionization (EI)

m/z (Mass-to-Charge Ratio)	Relative Intensity	Assignment
142/144	High	Molecular Ion $[M]^+$ (with $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes)
113/115	Medium	$[\text{M}-\text{CHO}]^+$
85	Medium	$[\text{M}-\text{CHO}-\text{Cl}]^+$

Experimental Protocols

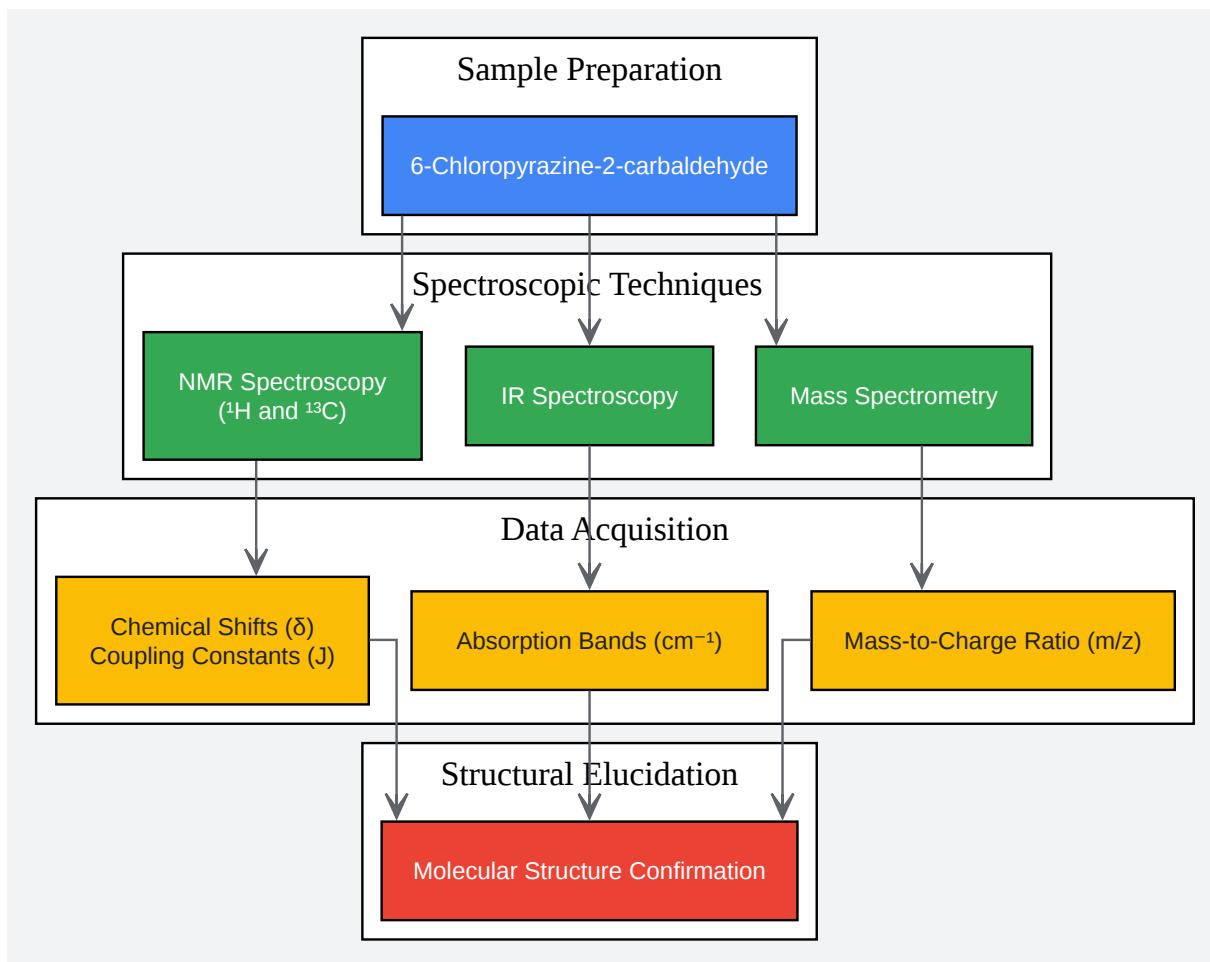
Detailed experimental protocols for acquiring spectroscopic data for **6-Chloropyrazine-2-carbaldehyde** are not readily available. However, the following general methodologies are standard for compounds of this type.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Chloropyrazine-2-carbaldehyde** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 512-2048 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.
 - Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.


- Solid (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample holder.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Instrumentation: Employ a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
- Data Acquisition:
 - EI Mode: Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 40-400.
 - ESI Mode: Optimize spray and capillary voltages for the specific instrument. Acquire data in both positive and negative ion modes.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of **6-Chloropyrazine-2-carbaldehyde**.

[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow

- To cite this document: BenchChem. [Spectroscopic Profile of 6-Chloropyrazine-2-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1280605#spectroscopic-data-of-6-chloropyrazine-2-carbaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com